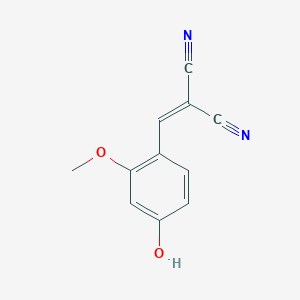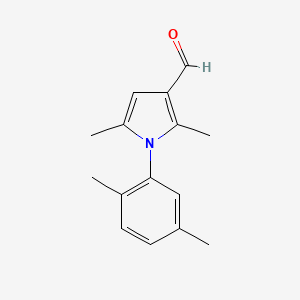
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile: is an organic compound with the molecular formula C11H8N2O2 . It is a derivative of benzylidene malononitrile, characterized by the presence of a hydroxy and methoxy group on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, biotechnology, and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction between 4-hydroxy-2-methoxybenzaldehyde and malononitrile can be catalyzed by amine compounds or hydrotalcite-based catalysts .
Industrial Production Methods: In industrial settings, the synthesis can be optimized using eco-friendly catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite . These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The reaction is typically carried out in ethyl acetate as a solvent at 60°C, achieving high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile involves its interaction with molecular targets such as tyrosinase . The compound can bind to the active site of tyrosinase, forming hydrogen bonds and hydrophobic interactions with specific residues. This binding inhibits the enzyme’s activity, reducing melanin production in melanocytes .
Comparaison Avec Des Composés Similaires
2-(3,4-Dihydroxybenzylidene)malononitrile: Known for its strong inhibitory activity against tyrosinase.
2-(4-Methylbenzylidene)malononitrile: Used in similar synthetic applications.
2-(2-Hydroxy-3-methoxybenzylidene)malononitrile: Another derivative with similar structural features.
Uniqueness: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its potential as a tyrosinase inhibitor and its utility in various synthetic applications .
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2-[(4-hydroxy-2-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-5-10(14)3-2-9(11)4-8(6-12)7-13/h2-5,14H,1H3 |
Clé InChI |
VNAAILQGAUETDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)



![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)




![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)


